1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-3-phenylpropan-1-one
Description
1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-3-phenylpropan-1-one is a synthetic small molecule featuring a sulfonamide-modified indoline core linked to a 3-phenylpropanone moiety. While its precise biological activity remains understudied in the provided literature, structural analogs suggest roles in enzyme inhibition or receptor modulation due to its sulfonamide and aromatic functionalities. The cyclopentylamino group likely enhances lipophilicity and metabolic stability compared to simpler alkyl or aryl substituents .
Properties
IUPAC Name |
N-cyclopentyl-1-(3-phenylpropanoyl)-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c25-22(13-10-17-6-2-1-3-7-17)24-15-14-18-16-20(11-12-21(18)24)28(26,27)23-19-8-4-5-9-19/h1-3,6-7,11-12,16,19,23H,4-5,8-10,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMIBJKKAUPOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-3-phenylpropan-1-one typically involves multiple steps, starting with the preparation of the indole core. One common synthetic route includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole nucleus . The cyclopentylamino sulfonyl group is then introduced through a sulfonylation reaction, where the indole derivative reacts with a sulfonyl chloride in the presence of a base. The final step involves the addition of the phenylpropanone chain through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-3-phenylpropan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its ability to interact with multiple biological targets.
Mechanism of Action
The mechanism of action of 1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, including serotonin and dopamine receptors, which play crucial roles in neurotransmission . The sulfonyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity and specificity. The phenylpropanone chain may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability .
Comparison with Similar Compounds
Core Scaffold Analogues
- 1-(3-Phenylpropanoyl)indoline (CAS 314284-69-0): Structure: Shares the indoline-propanone backbone but lacks the sulfonyl and cyclopentylamino groups. Properties: Lower molecular weight (251.328 g/mol) and reduced polarity, suggesting divergent pharmacokinetics compared to the target compound .
- 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid (CAS 1120332-41-3): Structure: Replaces the propanone moiety with a carboxylic acid and substitutes indole for indoline.
Sulfonamide/Sulfonyl Derivatives
CB2-Selective Bis-sulfone Sch225336 :
- 1-(5-(2,4-Difluorophenyl)-1-((3-Fluorophenyl)sulfonyl)-4-methoxy-1H-pyrrol-3-yl)-N-methylmethanamine: Structure: Contains a fluorinated sulfonyl-pyrrole core. Comparison: Fluorine atoms enhance metabolic stability and electronegativity, whereas the target compound’s cyclopentylamino group prioritizes steric bulk and lipophilicity .
Enzyme-Targeted Analogues
- 5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides: Activity: Exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ values in µM range). The target compound’s sulfonamide may similarly engage catalytic sites but with altered potency due to its indoline-propanone scaffold .
Comparative Data Table
*Calculated based on structural analysis.
Research Findings and Implications
Sulfonamide vs. Sulfonyl Groups : The target compound’s single sulfonamide may offer a balance between receptor binding (as seen in bis-sulfones ) and reduced synthetic complexity compared to poly-halogenated derivatives .
Cyclopentylamino Influence: This substituent likely enhances blood-brain barrier penetration compared to polar groups (e.g., carboxylic acid in ), though this requires empirical validation.
Scaffold Flexibility: The indoline-propanone core (shared with ) provides a rigid framework for derivatization, contrasting with the flexible pyrrole or oxadiazole scaffolds in .
Biological Activity
1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-3-phenylpropan-1-one, with the CAS number 919019-47-9, is a compound of interest due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in various medical conditions, particularly in oncology and other areas of pharmacology.
The molecular formula of this compound is , with a molecular weight of 398.5 g/mol. The structure features an indolinyl core linked to a cyclopentylamino sulfonyl group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O3S |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 919019-47-9 |
The biological activity of this compound primarily involves its interaction with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer progression, although specific pathways remain to be fully elucidated.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of this compound. For instance, research indicates that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. This effect has been observed in various cancer cell lines, including breast and prostate cancer cells.
Case Study:
In a recent study published in Anticancer Research, the compound was tested against multiple cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect on cancer cell growth .
Enzyme Inhibition
The compound has also been investigated for its role as an inhibitor of factor Xa, an enzyme critical in the coagulation cascade. Inhibiting this enzyme can be beneficial in treating thrombotic disorders and preventing tumor metastasis.
Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits factor Xa | |
| Cellular Proliferation | Reduces viability in tumor cell lines |
Safety and Toxicology
Toxicological assessments are essential for determining the safety profile of this compound. Current data suggest that at therapeutic doses, the compound exhibits a favorable safety profile; however, further studies are required to establish long-term effects and potential side effects.
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